![molecular formula C11H9FO B2766126 6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one CAS No. 127956-66-5](/img/structure/B2766126.png)

6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

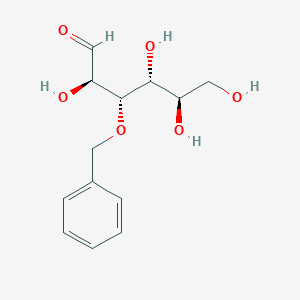

“6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one” is a chemical compound with the CAS Number: 127956-66-5 . It has a molecular weight of 176.19 and its IUPAC name is 6-fluoro-8,9-dihydro-5H-benzo7annulen-5-one . The compound is typically stored at 4 degrees Celsius and is in liquid form .

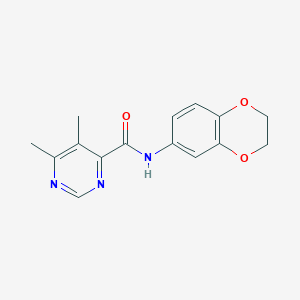

Molecular Structure Analysis

The InChI code for “6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one” is 1S/C11H9FO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6-7H,3,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one” is a liquid and is stored at 4 degrees Celsius . Its molecular weight is 176.19 .Scientific Research Applications

Fluorination of Polycyclic Aromatic Hydrocarbons (PAHs)

The use of N-fluoro-2,4-dinitroimidazole (NF-2,4-DNF) as a fluorinating agent for polycyclic aromatic hydrocarbons (PAHs) highlights a facile one-pot method. This approach enables direct fluorination of various PAHs, including benzo[a]anthracene and benzo[a]-pyrene, demonstrating the synthetic utility of NF-2,4-DNF. This method simplifies operations and avoids the use of toxic or costly reagents, offering a straightforward path to F-IPAHs not easily accessible with other fluorinating agents (Laali et al., 1998).

Synthesis of Disubstituted Methano[10]annulenes

The reaction involving 1,6-diacetylcyclohepta-1,3,5-triene and Grignard reagents results in high yields of 2,5-disubstituted 1,6-methano[10]annulenes. This synthetic pathway provides a convenient method for creating disubstituted annulenes, offering insights into the reaction mechanisms and the utility of these compounds in various chemical contexts (Kuroda et al., 2000).

Dehydro[12]- and -[18]annulenes Fused with Tetrafluorobenzene

The synthesis and study of dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene reveal insights into their electronic properties and solid-state reactivity. These compounds exhibit unique UV-vis spectra and cyclic voltammetry profiles, influenced by electronegative fluorine substituents. The research elucidates the structural and electronic impacts of fluorination on these annulenes, contributing to the understanding of their potential applications (Nishinaga et al., 2002).

Environment-sensitive Fluorophores

The study of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one demonstrates its unique fluorescence properties, which vary significantly between aprotic and protic solvents. This fluorophore's behavior offers potential for developing new fluorogenic sensors, highlighting the importance of fluorine atoms in modulating the photophysical properties of organic molecules (Uchiyama et al., 2006).

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-8,9-dihydro-5H-benzo7annulene, have been identified as Selective Estrogen Receptor Degraders (SERDs). These compounds primarily target the estrogen receptors (ERs), which are ligand-activated transcription factors activated by the hormone estrogen .

Mode of Action

While the specific interaction of 6-Fluoro-8,9-dihydro-5H-benzo7This effectively shuts down ER signaling, which can be beneficial in conditions where ER signaling is pathologically upregulated .

Biochemical Pathways

Estrogen receptors play a crucial role in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . Abnormal ERα signaling can lead to various diseases, including cancer, metabolic, cardiovascular, and neurodegenerative diseases . By degrading these receptors, SERDs can modulate these pathways and potentially alleviate these conditions .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one are not available in the search results. These properties would significantly impact the bioavailability of the compound, determining how much of it reaches the target site in the body.

Result of Action

The molecular and cellular effects of 6-Fluoro-8,9-dihydro-5H-benzo7Serds generally result in the downregulation of er signaling, which can inhibit the growth of er-dependent tumors .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Fluoro-8,9-dihydro-5H-benzo7

properties

IUPAC Name |

6-fluoro-8,9-dihydrobenzo[7]annulen-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6-7H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAKWNFBACEECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)

![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)

![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)

![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2766062.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2766064.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766065.png)